2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide
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Overview
Description
2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a pyridazinyl group attached to an azetidinyl benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinyl Intermediate: This step involves the cyclization of a suitable precursor to form the azetidinyl ring.
Introduction of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Benzamide Moiety: The final step involves the coupling of the azetidinyl intermediate with a benzamide derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Studied for its potential therapeutic effects.
Uniqueness
2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the azetidinyl ring system make it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide |
InChI |
InChI=1S/C17H20N4O2/c1-12-8-9-16(19-18-12)21-10-13(11-21)20(2)17(22)14-6-4-5-7-15(14)23-3/h4-9,13H,10-11H2,1-3H3 |
InChI Key |
JMUVYTZNGNBKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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